(R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine (R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13594414
InChI: InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m1/s1
SMILES: CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C9H10N2O4S
Molecular Weight: 242.25 g/mol

(R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine

CAS No.:

Cat. No.: VC13594414

Molecular Formula: C9H10N2O4S

Molecular Weight: 242.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine -

Specification

Molecular Formula C9H10N2O4S
Molecular Weight 242.25 g/mol
IUPAC Name (2R)-2-methyl-1-(4-nitrophenyl)sulfonylaziridine
Standard InChI InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3/t7-,10?/m1/s1
Standard InChI Key IPKIIZQGCWXJFM-PVSHWOEXSA-N
Isomeric SMILES C[C@@H]1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
SMILES CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural Characteristics and Physical Properties

Molecular Architecture

The compound features a strained aziridine ring (C2_2N) with a methyl group at the C2 position and a 4-nitrophenylsulfonyl (nosyl) group at the N1 position. The sulfonyl group acts as a strong electron-withdrawing moiety, while the nitro group on the phenyl ring enhances the compound’s stability and influences its electronic properties . The (R)-configuration at the C2 position introduces chirality, making this enantiomer valuable in asymmetric synthesis .

Physicochemical Data

Synthesis Methods

Classical Approaches

The synthesis of (R)-2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine typically involves sulfonylation of a preformed aziridine precursor. A modified Wenker synthesis—originally used for aziridine derivatives—has been adapted to accommodate functionalized substrates. For example:

  • Amino Alcohol Sulfonation: Reacting a chiral β-amino alcohol with 4-nitrobenzenesulfonyl chloride under basic conditions forms the corresponding sulfonate ester.

  • Cyclization: Intramolecular nucleophilic displacement of the sulfonate group by the amine generates the aziridine ring .

Enantioselective Synthesis

Maligres et al. (1997) demonstrated a resolution-based method using chiral auxiliaries:

  • Key Step: Diastereomeric salt formation with resolving agents (e.g., 1-phenylethylamine) separates enantiomers.

  • Yield: ~89% enantiomeric excess (e.e.) achieved for related aziridine derivatives .

Table 1: Representative Synthesis Conditions

MethodReagents/ConditionsYield (%)e.e. (%)Source
Wenker Modification4-Nitrobenzenesulfonyl chloride, NEt3_365–75>95
Maligres Resolution1-Phenylethylamine, TFA7089

Chemical Reactivity and Mechanisms

Ring-Opening Reactions

The strained aziridine ring undergoes regioselective nucleophilic attack, influenced by the nosyl group’s electron-withdrawing effects. Common reactions include:

  • Aminolysis: Primary amines attack the less substituted carbon, yielding β-amino sulfonamides.

  • Alcoholysis: Methanol or ethanol opens the ring to form β-hydroxy sulfonamides .

Mechanism Overview

  • Nucleophilic Attack: The nosyl group polarizes the C–N bond, directing nucleophiles to the less hindered carbon.

  • Ring Opening: Cleavage of the C–N bond forms a stabilized sulfonamide intermediate .

Stereochemical Outcomes

Chiral retention is observed in ring-opening reactions due to the rigid aziridine structure. For example, (R)-configured aziridines produce (R)-configured β-substituted sulfonamides with >90% stereochemical fidelity .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for pyrrolidines and piperidines via [3+2] cycloadditions or cascade ring expansions .

Medicinal Chemistry

While direct pharmacological data are scarce, analogous nosyl-protected aziridines are intermediates in antiviral and anticancer agent synthesis.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1^1H NMR signals at δ 1.45 (CH3_3), 3.20 (N–CH2_2), and 8.20 ppm (Ar–H) confirm structure .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 242.1 [M+H]+^+ .

X-Ray Crystallography

Single-crystal X-ray analysis of related aziridines reveals bond angles of ~60° within the strained ring, consistent with aziridine geometry .

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